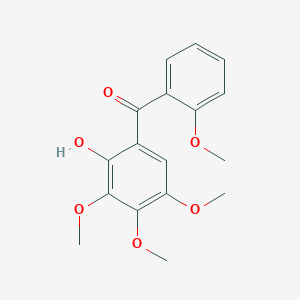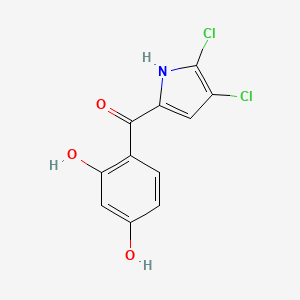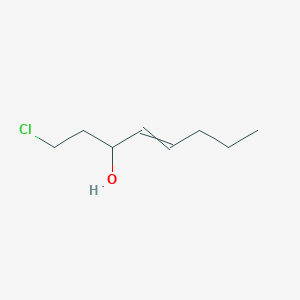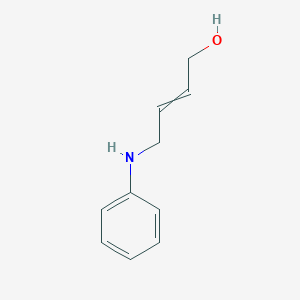
4-Anilinobut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilinobut-2-en-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO. It contains a phenyl group attached to a butenol chain, making it a versatile molecule in organic synthesis and various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Anilinobut-2-en-1-ol can be synthesized through several methods. One common route involves the reaction of aniline with but-2-en-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilinobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Anilinobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Anilinobut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinobut-2-en-1-ol: C₁₀H₁₃NO
4-Anilinobut-2-en-1-one: C₁₀H₁₁NO
4-Anilinobut-2-en-1-amine: C₁₀H₁₄N₂
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of both a phenyl group and a hydroxyl group allows for diverse reactivity and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
53780-73-7 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4-anilinobut-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |
InChI-Schlüssel |
NUNBPYLKUMUGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


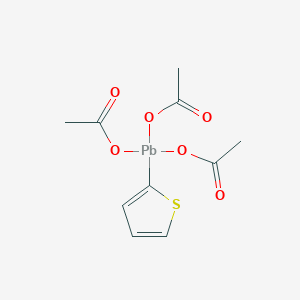
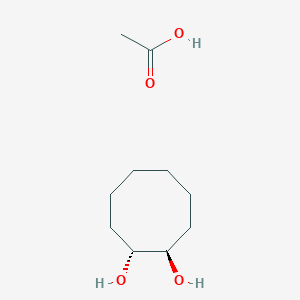
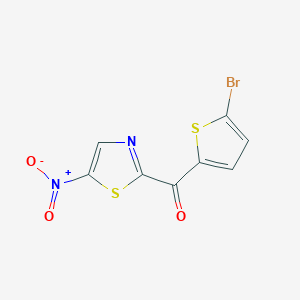
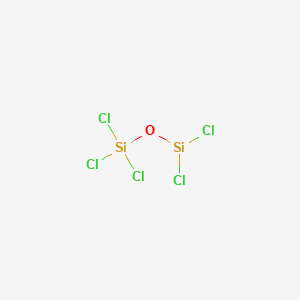
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

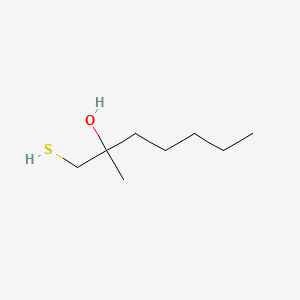
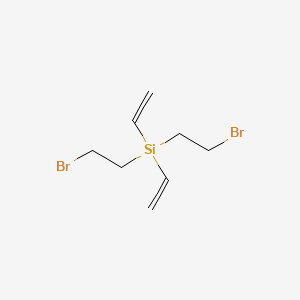
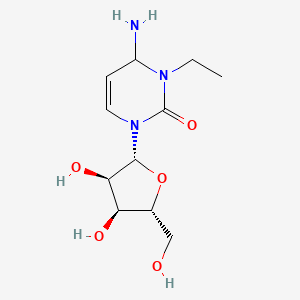
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
